molecular formula C10H10O3 B1367674 6-Methoxychroman-3-one CAS No. 76322-25-3

6-Methoxychroman-3-one

Cat. No. B1367674
Key on ui cas rn: 76322-25-3
M. Wt: 178.18 g/mol
InChI Key: KUNSCSSLJIBBFD-UHFFFAOYSA-N
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Patent
US04604397

Procedure details

To a suspension of 2.0 g sodium hydride in 100 ml of dry tetrahydrofuran is added with stirring a solution of 20 g of trans-3-bromo-4-hydroxy-6-methoxy-3,4-dihydro-2H-[1]-benzopyran in 200 ml of dry tetrahydrofuran in a dropwise fashion. After 30 minutes stirring at room temperature, the reaction mixture is filtered through filter-cel and the solvent is removed in vacuo. The residue is dissolved in 100 ml of toluene, 1.0 g of anhydrous zinc iodide is added and the mixture is heated at 80° for 1 hour. The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent to afford a product which is recrystallized from ether to give 6-methoxy-2H-[1]-benzopyran-3-one, m.p. 67°-72°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
trans-3-bromo-4-hydroxy-6-methoxy-3,4-dihydro-2H-[1]-benzopyran
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C@H:4]1[C@H:9](O)[C:8]2[CH:11]=[C:12]([O:15][CH3:16])[CH:13]=[CH:14][C:7]=2[O:6][CH2:5]1.[O:17]1CCCC1>>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:7]2[O:6][CH2:5][C:4](=[O:17])[CH2:9][C:8]=2[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
trans-3-bromo-4-hydroxy-6-methoxy-3,4-dihydro-2H-[1]-benzopyran
Quantity
20 g
Type
reactant
Smiles
Br[C@@H]1COC2=C([C@H]1O)C=C(C=C2)OC
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
FILTRATION
Type
FILTRATION
Details
through filter-cel
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 100 ml of toluene
ADDITION
Type
ADDITION
Details
1.0 g of anhydrous zinc iodide is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 80° for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent
CUSTOM
Type
CUSTOM
Details
to afford a product which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=CC2=C(CC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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